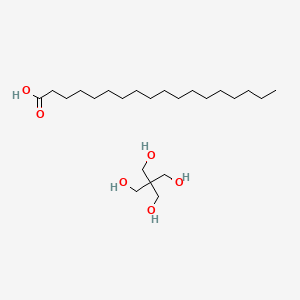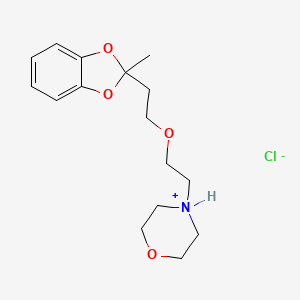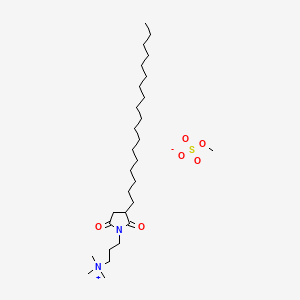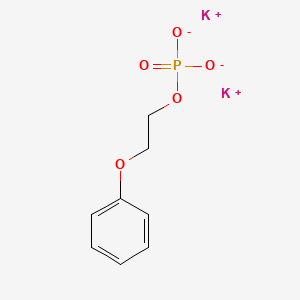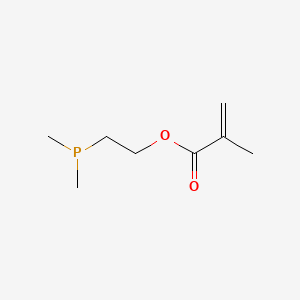
2-(Dimethylphosphino)ethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylphosphino)ethyl methacrylate is an organophosphorus compound with the molecular formula C8H15O2P. It is a methacrylate ester containing a dimethylphosphino group, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphino)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(dimethylphosphino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylphosphino)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Substitution: The methacrylate ester can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide are used in polymerization reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted methacrylate esters.
Polymerization: Poly(this compound) and copolymers.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylphosphino)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in biomedical applications, such as tissue engineering and medical adhesives.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-(Dimethylphosphino)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The dimethylphosphino group can interact with various substrates, enhancing the compound’s reactivity and functionality. In drug delivery systems, the compound’s biocompatibility and ability to form stable polymers are key factors in its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains an amino group instead of a phosphino group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group, used in hydrogels and contact lenses.
2-(Methacryloyloxy)ethyl phosphate: Contains a phosphate group, used in biomedical applications.
Uniqueness
2-(Dimethylphosphino)ethyl methacrylate is unique due to the presence of the dimethylphosphino group, which imparts distinct chemical properties such as enhanced reactivity and the ability to form stable complexes with metals. This makes it particularly valuable in applications requiring high-performance materials and specialized functionalities .
Eigenschaften
CAS-Nummer |
67905-47-9 |
|---|---|
Molekularformel |
C8H15O2P |
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
2-dimethylphosphanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15O2P/c1-7(2)8(9)10-5-6-11(3)4/h1,5-6H2,2-4H3 |
InChI-Schlüssel |
BYGSYDXJMRSMSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCP(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


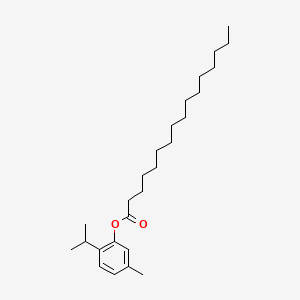
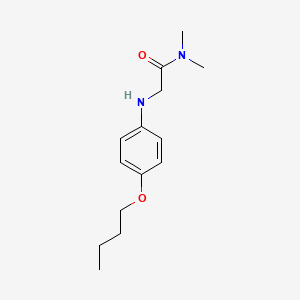
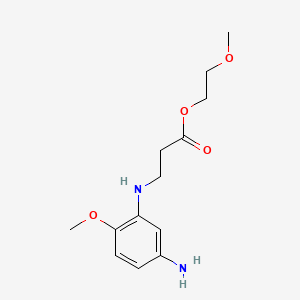
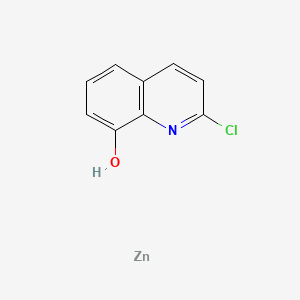
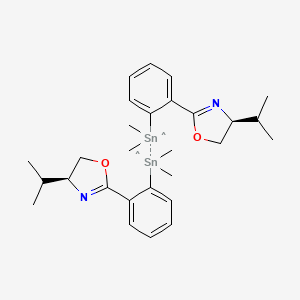
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
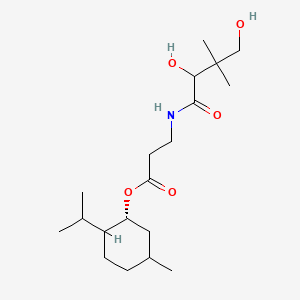
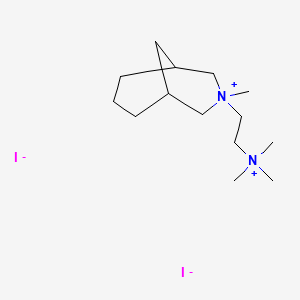
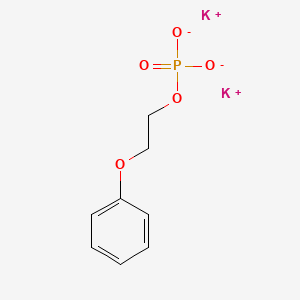
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)
